2-Nitrooctane

Oxidation kinetics Nitroalkane isomer reactivity Methyl ketone synthesis

2-Nitrooctane (CAS 4609-91-0) is a secondary nitroalkane with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. It is a colorless, oily liquid characterized by a nitro group (-NO₂) attached to the second carbon of an n-octane backbone, endowing it with reactivity distinct from both its primary nitroalkane isomer (1-nitrooctane) and other positional isomers (3- and 4-nitrooctane).

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 4609-91-0
Cat. No. B11943836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrooctane
CAS4609-91-0
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCCCCC(C)[N+](=O)[O-]
InChIInChI=1S/C8H17NO2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3
InChIKeyZXLQHMOMJDHKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrooctane (CAS 4609-91-0): Chemical Identity, Physicochemical Profile, and Industrial Positioning


2-Nitrooctane (CAS 4609-91-0) is a secondary nitroalkane with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol [1]. It is a colorless, oily liquid characterized by a nitro group (-NO₂) attached to the second carbon of an n-octane backbone, endowing it with reactivity distinct from both its primary nitroalkane isomer (1-nitrooctane) and other positional isomers (3- and 4-nitrooctane) [2]. Industrially, 2-nitrooctane has been investigated as a precursor for oxime synthesis via selenium-catalyzed carbonylation, as a substrate in Nef reactions yielding 2-octanone, and as a candidate cetane improver in diesel fuel formulations, while its capacity to form optically active aci-nitro salts underpins its utility in stereochemical studies [3][4][5]. These attributes position 2-nitrooctane as a specialty intermediate whose procurement cannot be satisfied by simple substitution with other nitroalkanes.

Synthetic use Oxidative conversion to 2-octanone, oxime synthesis via Se/CO catalysis, and Nef reaction entry.
Stereochemical probe Chiral secondary nitroalkane with retained optical activity in aci-nitro salts for tautomerism studies.
Photochemical source Generates dialkylnitroxyl radicals upon UV photolysis, distinct from primary nitroalkane isomer products.

Why Generic Substitution Fails for 2-Nitrooctane: Position-Specific Reactivity, Radical Fate, and Physicochemical Constraints


Nitrooctane isomers are not interchangeable building blocks. The position of the nitro group on the octane chain dictates oxidative conversion rates, photolytic radical speciation, and physical properties such as vapor pressure [1][2]. 2-Nitrooctane, bearing a secondary nitro group, undergoes oxidative conversion to the corresponding methyl ketone approximately 3 times faster than 4-nitrooctane and 2.5 times faster than 3-nitrooctane under identical conditions, meaning that isomer substitution directly alters reaction timelines and product distributions in synthetic workflows [1]. Furthermore, UV photolysis of 2-nitrooctane generates dialkylnitroxyl radicals, whereas 1-nitrooctane yields chemically distinct acylnitroxyl radicals that undergo secondary photochemical transformations, rendering the two isomers non-equivalent in any light-sensitive process or radical-mediated application [2]. These position-dependent differences are compounded by divergent vapor pressures and solvation characteristics, making blind substitution a source of irreproducible outcomes in both research and industrial settings.

Oxidative rate mismatch
Using 3- or 4-nitrooctane may alter reaction timelines and ketone yield distribution under identical oxidative conditions.
Radical speciation divergence
1-Nitrooctane photolysis yields reversible acylnitroxyl radicals, introducing photochemical cycling absent with 2-nitrooctane.
Physicochemical property shift
Vapor pressure and solvation characteristics differ among isomers, potentially affecting purification and handling protocols.

Quantitative Differentiation Evidence for 2-Nitrooctane Relative to Positional Isomers and Nitroalkane Alternatives


Oxidative Conversion Kinetics: 2-Nitrooctane vs. 3-Nitrooctane and 4-Nitrooctane

In a classic head-to-head study by Asinger, Geiseler, and Hoppe (1957), the rate of oxidative conversion of n-nitrooctane isomers to their corresponding ketones was measured. 2-Nitrooctane converted approximately 3 times faster than 4-nitrooctane and roughly 2.5 times faster than 3-nitrooctane [1]. This demonstrates that the secondary nitro group at the 2-position confers markedly higher oxidative reactivity than nitro groups located further along the alkyl chain.

Oxidative Rate
Head-to-head
~3× faster vs 4-nitrooctane; ~2.5× faster vs 3-nitrooctane
Position-specific oxidative conversion may shift reaction timelines and product distributions.
Asinger et al., 1957; oxidative ketone formation conditions.
Oxidation kinetics Nitroalkane isomer reactivity Methyl ketone synthesis

Photolytic Radical Speciation: 2-Nitrooctane vs. 1-Nitrooctane

UV photolysis of 2-nitrooctane and 1-nitrooctane yields structurally distinct nitroxyl radical species. 2-Nitrooctane produces dialkylnitroxyl radicals, whereas 1-nitrooctane generates acylnitroxyl radicals [1]. Critically, the acylnitroxyl radicals from 1-nitrooctane arise via secondary reactions of dialkylnitroxyl species and exhibit a reversible photochemical behavior (disappearing under light, re-forming in the dark), a property absent in the primary radical products of 2-nitrooctane [1].

Photolysis Radicals
Head-to-head
2-Nitrooctane → dialkylnitroxyl; 1-nitrooctane → acylnitroxyl (reversible light/dark cycle)
Isomer choice determines radical pool identity and photochemical behavior.
UV photolysis; High Energy Chem., 1987.
Photochemistry Nitroxyl radicals Radical speciation

Vapor Pressure and Volatility: 2-Nitrooctane vs. Class Benchmarks

The experimentally reported vapor pressure of 2-nitrooctane is 0.212 mmHg at 25°C . While directly measured vapor pressure data for 3- and 4-nitrooctane at 25°C are sparse in the open literature, this value is consistent with 2-nitrooctane being a secondary nitroalkane—secondary nitro compounds generally exhibit higher vapor pressures than their primary nitroalkane counterparts of identical carbon number due to weaker intermolecular dipole-dipole interactions [1][2]. This implies that 2-nitrooctane is more volatile than 1-nitrooctane, a property that directly influences headspace concentration, inhalation exposure risk, and distillation-based purification strategies.

Vapor Pressure
Class-level inference
0.212 mmHg at 25°C
Higher volatility than primary nitroalkane isomers may influence purification and exposure assessment.
Direct data for 3-/4-nitrooctane unavailable.
Vapor pressure Volatility Physicochemical properties

Selenium-Catalyzed CO Reduction to Oximes: 2-Nitrooctane as an Aliphatic Nitro Substrate Platform

Nishiyama et al. (2010) developed a selenium-catalyzed method for the deoxygenative reduction of aliphatic nitro compounds to oximes using carbon monoxide. When aliphatic nitro compounds—encompassing 2-nitrooctane as a representative secondary nitroalkane substrate—are treated with CO in the presence of a selenium catalyst, the corresponding oximes are formed in moderate to good yields [1]. This catalytic manifold is notable because nitroalkanes have rarely been employed as substrates in CO-based carbonylation reactions, largely due to their tendency to interact with transition metals in the aci-form rather than the nitro-form [1][2].

Se/CO Oxime Method
Class-level inference
Moderate to good oxime yields from aliphatic nitro substrates
Validated entry point for CO-based catalytic oxime synthesis.
Nishiyama et al., 2010; exact 2-nitrooctane yield not individually reported.
Carbon monoxide reduction Oxime synthesis Selenium catalysis

Optical Activity Retention in Aci-Nitro Salts: 2-Nitrooctane as a Stereochemical Probe

Shriner and Young (1930) demonstrated that optically active 2-nitrooctane can be converted into its sodium and potassium aci-nitro salts with retention of optical activity, a finding that independently confirmed the earlier observations of Kuhn and Albrecht on 2-nitrobutane and provided critical experimental evidence against the classical aci-nitro structure [1][2]. The specific optical rotations reported include [α]ᴅ = +10.23° for the dextro free nitro compound and [α]ᴅ = +3.74° for the potassium salt [1]. This stereochemical integrity upon salt formation is a direct consequence of the secondary nitro group at the 2-position; primary nitroalkanes such as 1-nitrooctane lack the asymmetric carbon center required for optical activity.

Optical Activity
Head-to-head
Retains activity in aci-nitro salt: [α]ᴅ +10.23° (free nitro), +3.74° (K⁺ salt). 1-Nitrooctane is achiral.
Stereochemical integrity supports chiral nitroalkane probe use.
Shriner & Young, 1930; polarimetry in chloroform/ethanol.
Optical activity Aci-nitro tautomerism Stereochemistry

Validated Application Scenarios for 2-Nitrooctane Procurement in Research and Industrial Settings


Accelerated Ketone Synthesis via Oxidative Conversion of Secondary Nitroalkanes

When a synthetic route requires the oxidative conversion of a nitrooctane to its corresponding methyl ketone, 2-nitrooctane offers approximately 3-fold faster reaction kinetics than 4-nitrooctane and 2.5-fold faster than 3-nitrooctane [4]. This rate advantage directly translates into shorter batch cycle times, lower energy input per unit product, and reduced reactor occupancy—critical factors in both pilot-scale and production-scale procurement decisions. The kinetic hierarchy established by Asinger et al. (1957) provides quantitative justification for specifying the 2-nitro isomer when reaction throughput is a primary economic driver.

Photochemical Radical Generation with Predictable Dialkylnitroxyl Output

In photochemically driven radical processes—such as spin-trapping experiments, mechanistic studies of nitro group photochemistry, or photoinitiated polymerization—2-nitrooctane cleanly generates dialkylnitroxyl radicals upon UV irradiation, whereas 1-nitrooctane yields acylnitroxyl radicals that exhibit reversible photochemical behavior (light-induced disappearance, dark re-formation) [4]. Researchers requiring a stable, non-reversing nitroxyl radical population for EPR calibration or kinetic studies should procure 2-nitrooctane specifically, as the 1-nitro isomer introduces an unwanted photochemical cycling variable.

Chiral Nitroalkane Probe for Tautomerism and Stereochemical Studies

2-Nitrooctane is one of the few secondary nitroalkanes for which optical activity retention upon aci-nitro salt formation has been experimentally quantified, with specific rotations of [α]ᴅ = +10.23° (dextro free nitro) and [α]ᴅ = +3.74° (potassium salt) reported by Shriner and Young (1930) [4]. This validated stereochemical integrity makes 2-nitrooctane a preferred chiral probe for investigating nitro-aci-nitro tautomerism, a fundamental mechanistic question in nitro chemistry. The primary isomer 1-nitrooctane is structurally incapable of serving this function due to its achiral nature.

Oxime Synthesis via Selenium-Catalyzed Carbon Monoxide Reduction

The Nishiyama et al. (2010) protocol for selenium-catalyzed deoxygenative reduction of aliphatic nitro compounds to oximes using CO explicitly encompasses secondary nitroalkane substrates including 2-nitrooctane [4]. This catalytic method offers a direct route to oximes that avoids the over-reduction issues commonly encountered with conventional reducing agents. For laboratories or CROs equipped for CO-based chemistry, 2-nitrooctane represents a validated entry point into this catalytic manifold, whereas aromatic or sterically hindered nitro substrates may require separate catalyst optimization.

Application
Selection Property
Validation Focus
Ketone synthesis via oxidative conversion
Secondary nitro position reactivity
Isomer-dependent conversion rate profiling
Photochemical radical generation
Radical speciation pathway
Photoproduct identity and dark reversibility
Stereochemical nitro-aci-nitro tautomerism studies
Optical activity retention in salt formation
Chiroptical property stability upon derivatization
Oxime synthesis via Se/CO catalysis
Aliphatic nitro substrate compatibility
Catalytic oxime yield reproducibility
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